molecular formula C12H16BrNO2 B153022 tert-Butyl (4-bromo-2-methylphenyl)carbamate CAS No. 306937-14-4

tert-Butyl (4-bromo-2-methylphenyl)carbamate

Cat. No.: B153022
CAS No.: 306937-14-4
M. Wt: 286.16 g/mol
InChI Key: ZMUXMKPOXRAYSP-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-2-methylphenyl)carbamate is an organic compound with the chemical formula C12H16BrNO2. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-bromo-2-methylphenyl)carbamate can be synthesized through the reaction of 4-bromo-2-methylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

tert-Butyl (4-bromo-2-methylphenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-2-methylphenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-bromo-2-methylphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .

Biological Activity

tert-Butyl (4-bromo-2-methylphenyl)carbamate is an organic compound that falls under the category of carbamates, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the context of enzyme inhibition and therapeutic development. This article explores the biological activity of this compound, summarizing relevant research findings, potential mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrNO2C_{12}H_{16}BrNO_2. The structure features a tert-butyl group, a bromine atom, and a methyl group attached to a phenyl ring, along with a carbamate functional group. This unique arrangement contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the inhibition of key enzymes involved in neurodegenerative diseases. Notably, it has shown potential in inhibiting:

  • β-secretase 1 : An enzyme implicated in the production of amyloid beta peptides, which are associated with Alzheimer's disease.
  • Acetylcholinesterase (AChE) : An enzyme that breaks down acetylcholine; its inhibition is crucial in treating conditions like Alzheimer's and myasthenia gravis.

The mechanism of action for this compound primarily involves its interaction with enzyme active sites. The carbamate moiety can form covalent bonds with nucleophilic residues within these sites, leading to enzyme inhibition. Additionally, the presence of bromine may enhance its binding affinity due to increased hydrophobic interactions.

Comparative Studies

A comparative analysis with other carbamate derivatives reveals that this compound shares structural similarities with various compounds but possesses unique features that influence its biological activity. Below is a table summarizing the comparison:

Compound NameSimilarityUnique Features
Tert-Butyl (3-(bromomethyl)phenyl)carbamate1.00Different bromination position
Tert-Butyl (4-(hydroxymethyl)phenyl)carbamate0.83Hydroxymethyl group instead of bromoacetyl
N-Boc-2-(4-Aminophenyl)ethanol0.83Contains an amino group
This compound0.82Methyl substitution on the phenol ring
Tert-Butyl 3-(bromomethyl)benzylcarbamate0.82Benzyl structure with bromomethyl substitution

This table illustrates how this compound stands out due to its specific combination of functional groups.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits AChE with an IC50 value comparable to established inhibitors like rivastigmine. It showed selective inhibition patterns, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Inflammatory Pathway Modulation : In vitro studies indicated that this compound influences inflammatory pathways by increasing levels of tumor necrosis factor-alpha (TNF-α), highlighting its role in immune response modulation .
  • Cytotoxicity Assessments : Preliminary assessments revealed low cytotoxicity levels in various cell lines at concentrations up to 100 µM, indicating a favorable safety profile for further development .

Properties

IUPAC Name

tert-butyl N-(4-bromo-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUXMKPOXRAYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370849
Record name tert-Butyl (4-bromo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-14-4
Record name 1,1-Dimethylethyl N-(4-bromo-2-methylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306937-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-bromo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methylaniline (1 g, 5.37 mmol,) in 1,4-dioxane (11 mL) and H2O (4 mL), at r.t., were added Et3N (2.7 mL, 1.2 eq) and BOC2O (4.2 g, 1.2 eq). The reaction mixture was stirred at r.t. for 96 hr. Sat.aq. NH4Cl and EtOAc (20 mL) were added and the phases were separated. The aqueous layer was further extracted with EtOAc (2×20 mL). The combined organic extracts were dried over anh. Na2SO4, the solids were filtered and the solvent evaporated. The residue was purified on an SCX cartridge (CH2Cl2, MeOH and NH3(0.5 M in MeOH)) to give the title compound as a white solid (1.22 g, 79%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
79%

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